molecular formula C9H10ClNOS2 B12331781 S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate

Cat. No.: B12331781
M. Wt: 247.8 g/mol
InChI Key: PMRBIRNKUGQHKQ-UHFFFAOYSA-N
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Description

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate is a specialized organosulfur compound identified by the CAS number 1092444-90-0. This compound is known for its unique molecular structure and versatile potential across various scientific domains, including pharmaceutical research and agrochemical applications .

Preparation Methods

The synthetic routes for S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate typically involve the reaction of 6-chloro-2-pyridylmethyl chloride with potassium ethyl xanthate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethyl groups, leading to the formation of various derivatives. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiols.

Scientific Research Applications

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate can be compared with other similar compounds, such as:

    S-(6-Chloro-2-pyridyl)methyl O-Methyl Dithiocarbonate: Similar structure but with a methyl group instead of an ethyl group.

    S-(6-Chloro-2-pyridyl)methyl O-Propyl Dithiocarbonate: Similar structure but with a propyl group instead of an ethyl group.

    S-(6-Chloro-2-pyridyl)methyl O-Butyl Dithiocarbonate: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10ClNOS2

Molecular Weight

247.8 g/mol

IUPAC Name

O-ethyl (6-chloropyridin-2-yl)methylsulfanylmethanethioate

InChI

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3

InChI Key

PMRBIRNKUGQHKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC1=NC(=CC=C1)Cl

Origin of Product

United States

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